molecular formula C19H20N4O4S B2381285 N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-36-9

N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B2381285
CAS RN: 1040648-36-9
M. Wt: 400.45
InChI Key: OKXOVKOGKRGZOS-UHFFFAOYSA-N
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Description

The compound “N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential in overcoming cancer chemoresistance . These compounds, including similar thiophene 2-carboxamides, have shown promise in inhibiting angiogenesis and P-glycoprotein efflux pump activity .

Scientific Research Applications

Medicinal Chemistry Applications

Research has led to the discovery and development of novel benzodioxole derivatives, showing significant potential in medicinal chemistry. These compounds exhibit a range of biological activities, such as inhibition of specific enzymes involved in disease progression. For example, the design and synthesis of compounds with benzodioxole moieties have shown promise in targeting histone deacetylase (HDAC) inhibitors, crucial for cancer therapy due to their role in regulating gene expression and potentially blocking cancer cell proliferation (Zhou et al., 2008). Additionally, benzothiazole derivatives have been synthesized and shown to possess potent antitumor activities, demonstrating the versatility of these chemical frameworks in developing new therapeutics (Yoshida et al., 2005).

Bioconjugation Techniques

A significant advancement in bioconjugation techniques involves the development of heterobifunctional coupling agents, such as those derived from benzodioxole compounds. These agents are essential for the chemoselective conjugation of proteins and enzymes, facilitating targeted drug delivery and biomolecule labeling. The efficient synthesis of these coupling agents, ensuring high purity and yield, is crucial for their application in bioconjugation (Reddy et al., 2005).

Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are key mechanisms in the action of many anticancer agents.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of tumor growth and potentially contribute to the compound’s anticancer activity.

properties

IUPAC Name

N-[6-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c24-17(20-13-5-6-14-15(10-13)27-11-26-14)2-1-9-28-18-8-7-16(22-23-18)21-19(25)12-3-4-12/h5-8,10,12H,1-4,9,11H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXOVKOGKRGZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

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